

Anilinium triflate salt metathesis reactions

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Anilinium triflate

CAS No.: 591-40-2

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Introduction to Anilinium Triflates

N,N,N-Trimethylanilinium triflates are a class of trialkylammonium salts that exhibit unique dual reactivity, serving as precursors for both **aryl (Ar) and methyl (Me) transfer** in synthetic chemistry [1]. This dichotomy makes them particularly valuable in drug development, where the installation of a methyl group (the "magic methyl" effect) can significantly alter a molecule's solubility, potency, and metabolic stability [1].

Their application as electrophilic methylating reagents offers a **safer alternative** to highly toxic and volatile methyl halides. Furthermore, the **triflate anion (OTf⁻)** is a superior leaving group compared to mesylate or tosylate due to the strong electron-withdrawing effect of the trifluoromethyl group, which enhances the salt's reactivity in substitution and metal-catalyzed cross-coupling reactions [1] [2].

Physicochemical Properties & Stability

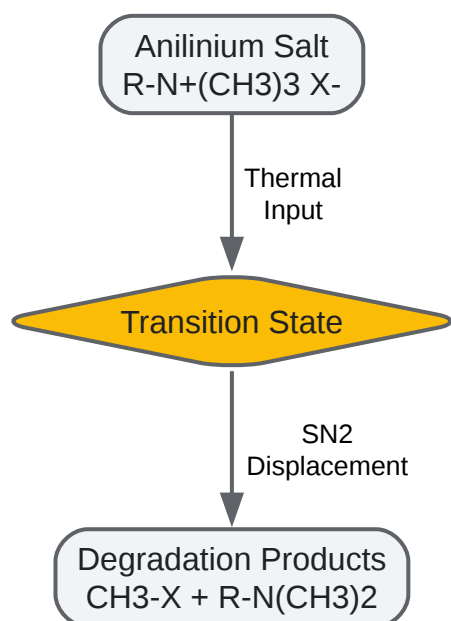
Understanding the stability and degradation behavior of these salts is crucial for their safe storage and effective application.

Key Stability Data

The following table summarizes stability data for various *N,N,N*-Trimethylanilinium salts, which provides insight into the behavior of the triflate analogues [1].

Salt ID	Aryl Substituent	Anion (X ⁻)	Onset Degradation Temp. in Solid State (°C)	Relative Degradation Rate in DMSO-d6 (20 min)
1a	H	I	>165	1.0 (baseline)
1c	H	Cl	>165	~0.3
3a	4-CHO	I	~165	~2.8
4a	4-Bz	I	~165	~2.5
7a	4-Br	I	>165	~1.5
12a	4-Me	I	>165	~0.6

Degradation Pathway: The primary thermal degradation pathway, confirmed by ¹H NMR kinetics and Thermal Volumetric Analysis (TVA), is a retro-Menshutkin reaction, yielding methyl iodide (or methyl triflate analogue) and the parent dialkylaniline [1].



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Stability Insights:

- **Electron-withdrawing groups** (e.g., 4-CHO, 4-Bz) on the aryl ring significantly increase degradation rates in solution by stabilizing the developing negative charge on the nitrogen in the transition state [1].
- The **triflate anion** is less nucleophilic than iodide. This property is expected to improve the solution-phase stability of **anilinium triflates** compared to iodides, making them more suitable for reactions requiring controlled conditions [1] [2].

Synthetic Applications & Protocols

The dual reactivity of **anilinium triflates** enables diverse synthetic methodologies. Below are detailed protocols for methylation and cross-coupling.

Protocol 1: O-Methylation of Phenols

This protocol leverages the *in situ* generation of an electrophilic methylating agent from the anilinium salt [1].

Workflow Diagram:



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Detailed Procedure:

- **Setup:** Charge a flame-dried round-bottom flask with the **anilinium triflate** salt (1.0 equivalent) and an anhydrous solvent such as DMF or MeCN (0.1-0.5 M concentration).

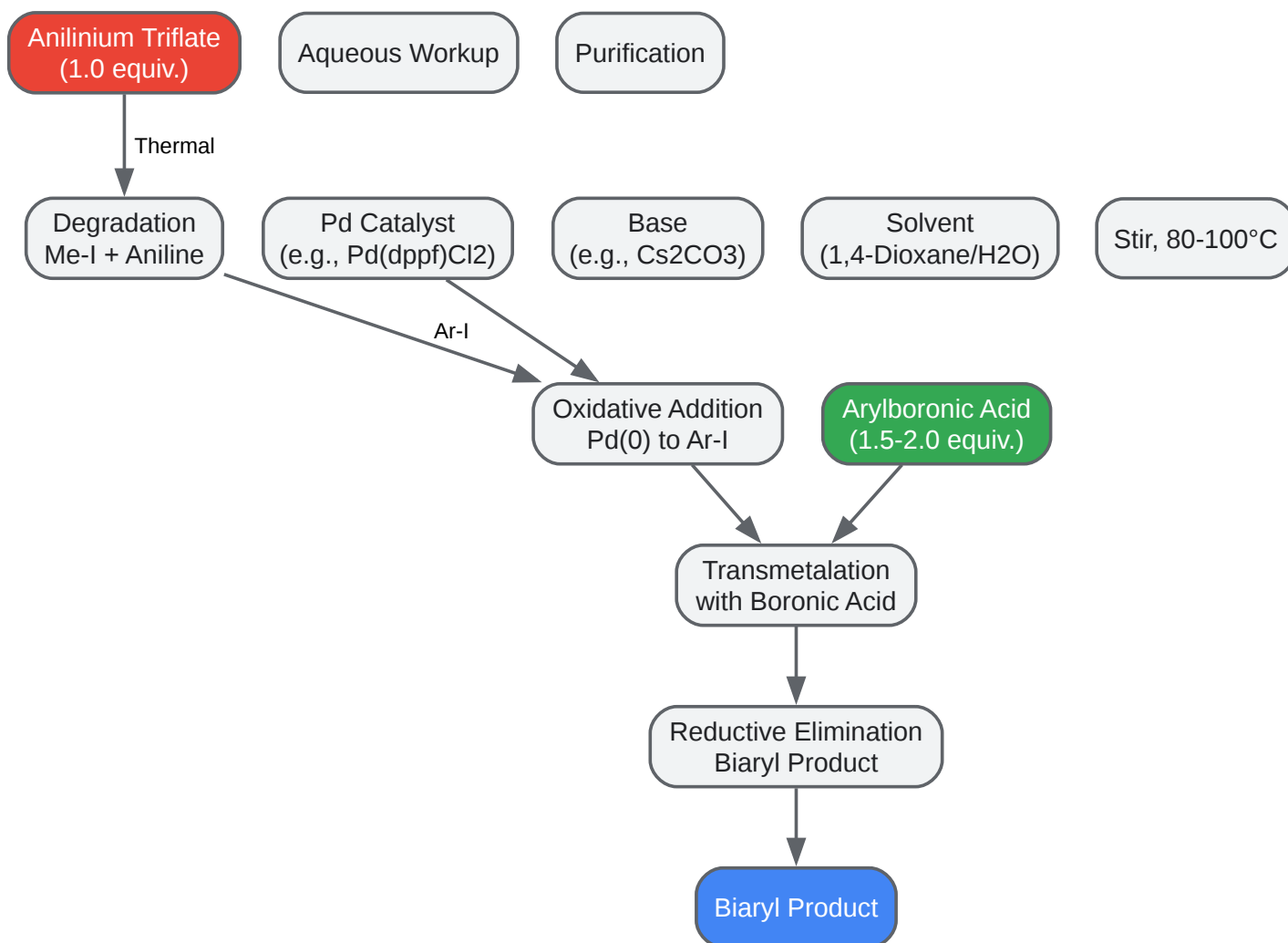
- **Addition:** Add the phenol substrate (1.2 equiv.) and a base like potassium carbonate (K_2CO_3 , 2.0 equiv.). Seal the flask under an inert atmosphere (N_2 or Ar).
- **Reaction:** Stir the reaction mixture at 60-80°C and monitor by TLC or LC-MS. The reaction typically completes within 1-4 hours.
- **Work-up:** Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to obtain the pure methyl aryl ether.

Notes: The reaction is believed to proceed via the degradation of the anilinium salt to generate methyl triflate, which acts as the active methylating agent [1].

Protocol 2: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling

This protocol highlights the use of **anilinium triflates** as electrophilic aryl coupling partners [1].

Workflow Diagram:



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Detailed Procedure:

- **Setup:** In a Schlenk tube purged with an inert gas, combine the **anilinium triflate** (1.0 equiv.), arylboronic acid (1.5-2.0 equiv.), palladium catalyst (e.g., 2-5 mol% Pd(dppf)Cl₂), and a base (e.g., 2.0 equiv. Cs₂CO₃).
- **Solvent Addition:** Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M concentration relative to the salt).
- **Reaction:** Seal the tube and heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until completion (typically 6-12 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (x3). Combine the organic extracts and wash with brine.

- **Purification:** Dry the combined organic layers over Na_2SO_4 , filter, and concentrate. Purify the residue via flash chromatography to isolate the biaryl product.

Mechanistic Note: For iodide salts, the pathway involves initial thermal degradation to release methyl iodide and the aryl amine. The amine is then oxidized *in situ* to an aryl iodide, which enters the standard catalytic cycle. The use of a triflate salt may favor a more direct pathway, avoiding this degradation and simplifying the reaction profile [1].

Computational Insights

Solvation Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, including the $\text{S}_{\text{N}}2$ degradation and the transition states for methyl/aryl transfer. However, it is important to note that accurately modeling reactions in which the bulk solvent medium undergoes significant changes (e.g., from polar aprotic to a mixture with water in cross-coupling) remains a challenge for current solvation models [1].

Conclusion

Anilinium triflate salts are versatile reagents whose application can be optimized by understanding their structure-property relationships. The triflate anion provides enhanced stability in solution compared to halide salts, making them particularly valuable for complex synthetic sequences. Their dual reactivity enables strategic choices in methylation and cross-coupling, supporting innovative routes in pharmaceutical and fine chemical synthesis.

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To cite this document: Smolecule. [Anilinium triflate salt metathesis reactions]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b6647606#anilinium-triflate-salt-metathesis-reactions]

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